1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide
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Overview
Description
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core through cyclization reactions, followed by the introduction of the tert-butyl group and the pyrrolidine-2-carboxamide moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the imidazo[1,2-b]pyridazine ring are replaced by other groups. Common reagents include halogens, alkylating agents, and acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of a tert-butyl group.
1-{2-ethylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide: Contains an ethyl group, leading to different chemical and biological properties.
1-{2-phenylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide: Features a phenyl group, which can enhance aromatic interactions and affect the compound’s activity.
The uniqueness of this compound lies in its tert-butyl group, which can influence its steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-16(2,3)12-9-21-13(18-12)7-6-10(19-21)15(23)20-8-4-5-11(20)14(17)22/h6-7,9,11H,4-5,8H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAPOYJTOPQOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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